molecular formula C10H14N2O2 B7900231 ethyl4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

ethyl4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Cat. No.: B7900231
M. Wt: 194.23 g/mol
InChI Key: QHVRZGRBVLAKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate is a heterocyclic compound with the molecular formula C10H14N2O2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclohexanone in the presence of an acid catalyst to form the desired indazole derivative . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate

Uniqueness

Ethyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-5-3-4-7-6-11-12-9(7)8/h6,8H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVRZGRBVLAKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.